molecular formula C18H19N7O4S B2397177 4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1788557-63-0

4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No. B2397177
CAS RN: 1788557-63-0
M. Wt: 429.46
InChI Key: HEDAGQPNIZPKJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrimidine rings are both six-membered rings, while the triazole ring is a five-membered ring. The benzo[d][1,4]dioxin ring is a fused ring system containing oxygen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the sulfonyl group could potentially be replaced with other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds : The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which include structural motifs related to the compound of interest, has shown significant anti-inflammatory and analgesic activities. These compounds were also evaluated for their COX-1/COX-2 inhibitory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacologically Active Compounds : Research on dialkylaminobenzimidazoles, structurally similar to the compound , identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities, suggesting that structurally related compounds might have diverse pharmacological applications (Zhukovskaya et al., 2017).

Antiproliferative Activity : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed significant antiproliferative effects against human cancer cell lines, highlighting the potential of structurally similar compounds in cancer research (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Given the presence of the piperazine and pyrimidine rings, it’s possible that this compound could have activity as a kinase inhibitor or other types of enzyme inhibitors .

Future Directions

Future research on this compound could involve further elucidating its biological activity, optimizing its structure for improved activity or selectivity, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S/c26-30(27,14-1-2-15-16(9-14)29-8-7-28-15)24-5-3-23(4-6-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h1-2,9-13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDAGQPNIZPKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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